molecular formula C25H18FN3O5 B2656699 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 877657-54-0

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

カタログ番号: B2656699
CAS番号: 877657-54-0
分子量: 459.433
InChIキー: NGXOWXAXAAFZPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide features a benzofuropyrimidinone core fused with a dihydropyrimidin-2,4-dione moiety. Key structural attributes include:

  • A 4-fluorophenyl group at position 3, contributing to electron-withdrawing effects.
  • A fused benzofuran ring system, enhancing aromatic stacking interactions.

特性

CAS番号

877657-54-0

分子式

C25H18FN3O5

分子量

459.433

IUPAC名

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H18FN3O5/c1-33-18-12-8-16(9-13-18)27-21(30)14-28-22-19-4-2-3-5-20(19)34-23(22)24(31)29(25(28)32)17-10-6-15(26)7-11-17/h2-13H,14H2,1H3,(H,27,30)

InChIキー

NGXOWXAXAAFZPL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

溶解性

not available

製品の起源

United States

生物活性

The compound 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C20H18FN3O4\text{C}_{20}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{4}

Key Features:

  • Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and may influence biological activity.
  • Dioxo Group : Contributes to the compound's reactivity and potential as a pharmacophore.
  • Benzofuro and Pyrimidinyl Moieties : These structures are often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism of action is often linked to the inhibition of specific kinases involved in cell proliferation.

  • Inhibition of Kinase Activity : The compound is hypothesized to modulate the activity of kinases such as KSP (Kinesin Spindle Protein), which plays a crucial role in mitosis. Inhibiting KSP can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Study : In vitro assays demonstrated that related compounds significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were in the low micromolar range, indicating potent activity .

Antifungal Activity

The compound has also been evaluated for antifungal properties, particularly against Candida albicans.

  • Mechanism : It is believed that the compound interacts with fungal cell wall components, disrupting their integrity and leading to cell death .
  • Research Findings : In a study focused on antifungal efficacy, the compound showed promising results with a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of the compound.

ParameterValue
SolubilityHigh in organic solvents
BioavailabilityModerate
MetabolismHepatic (CYP450 involvement)
Half-lifeApproximately 6 hours

Toxicity Profile

Preliminary toxicity assessments indicate that the compound exhibits low toxicity in mammalian cell lines, which is essential for further development into therapeutic agents.

類似化合物との比較

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents/R-Groups Key Functional Groups Reference
Target Compound Benzofuropyrimidinone 3-(4-Fluorophenyl), N-(4-methoxyphenyl)acetamide Fluorophenyl, Methoxyphenyl, Acetamide N/A
2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide () Pyrimidin-2,4-dione 2-Fluorobenzyl, 4-Acetylaminophenyl Acetamide, Fluorobenzyl, Acetylamino
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Chromen-4-one + Pyrazolopyrimidine 3-Fluorophenyl, 5-Fluorochromen, Acetamide Fluorophenyl, Chromenone, Acetamide
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () Simple Acetamide 4-Bromophenyl, 3,4-Difluorophenyl Bromophenyl, Difluorophenyl

Key Observations :

  • Bioisosteric Replacement: The benzofuropyrimidinone core in the target compound may mimic pyrimidin-2,4-dione scaffolds () but with improved aromaticity for target engagement .
  • Solubility : The methoxy group in the target compound likely increases hydrophilicity relative to brominated or fully fluorinated analogues () .

Spectroscopic and Crystallographic Data

Table 3: Spectroscopic Signatures

Compound ¹H-NMR (δ ppm) ¹³C-NMR (δ ppm) UV-Vis (λ_max) Reference
Target Compound Not provided in evidence Not provided Not provided N/A
Zygocaperoside () Aromatic H: 6.8–7.5 C=O: 170–180 254 nm (π→π*)
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () NH: 10.2, Ar-H: 7.1–7.8 C-Br: 122, C-F: 115–150 Not reported

Structural Confirmation :

  • The target compound’s acetamide NH proton is expected near δ 10–11 ppm, comparable to .
  • Crystallographic data (e.g., dihedral angles in ) suggest that the 4-methoxyphenyl group in the target compound may adopt a conformation ~66° relative to the core, influencing packing stability .

Pharmacological and Physicochemical Implications

  • Lipophilicity: The 4-fluorophenyl and methoxyphenyl groups likely result in a LogP value between 2.5–3.5, intermediate between the more lipophilic brominated compound (, LogP ~3.8) and hydrophilic pyrimidinones (, LogP ~2.1) .
  • Metabolic Stability : The methoxy group may reduce CYP450-mediated oxidation compared to fluorinated analogues (), enhancing half-life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。